1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a hexahydroimidazoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxybenzaldehyde with phenylhydrazine can form an intermediate, which then undergoes cyclization with a suitable reagent to form the imidazoazepine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
- 1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
Uniqueness: 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific combination of functional groups and its hexahydroimidazoazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H27N2O2+ |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C22H27N2O2/c1-2-26-20-14-12-19(13-15-20)23-17-22(25,18-9-5-3-6-10-18)24-16-8-4-7-11-21(23)24/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3/q+1 |
InChI Key |
WWSIZDRAMBUFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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